

BWC0977: A Dual-Target Inhibitor of Bacterial Topoisomerases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Overview for Drug Development Professionals

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development that shows significant promise in combating multidrug-resistant (MDR) infections.[1][2][3] As a pyrazino-oxazinone-based novel bacterial topoisomerase inhibitor (NBTI), its mechanism of action involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4] This dual-inhibition strategy contributes to its potent activity against a wide range of pathogens and a reduced likelihood of resistance development.

Chemical Structure and Properties

BWC0977 is a complex molecule with the chemical formula $C_{22}H_{21}FN_6O_5$. Its structure is comprised of a 7-Fluoro-1-methylquinolin-2(1H)-one moiety that binds to DNA, a central linker, and a pyrazino-oxazinone group linked to an oxazolidinone that interacts with the target enzymes.

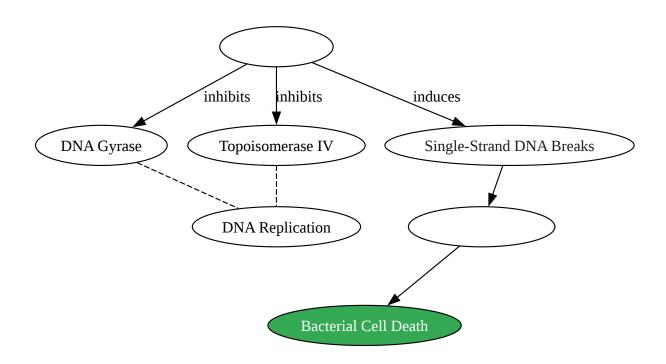
Chemical Name (IUPAC): (S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-pyrazino[2,3-b]oxazin-3(4H)-one

Molecular Weight: 468.45 g/mol

Mechanism of Action



BWC0977 selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key feature that distinguishes it from many other antibiotics and contributes to its broad-spectrum activity. Unlike fluoroquinolones, which stabilize double-strand DNA breaks, **BWC0977** stabilizes single-strand breaks in the DNA, ultimately leading to bacterial cell death. The compound has demonstrated a high degree of selectivity for bacterial topoisomerases over their human counterparts, suggesting a favorable safety profile. Furthermore, **BWC0977** triggers an SOS response in bacterial cells, a distress signal activated by DNA damage.



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Spectrum of Activity

BWC0977 demonstrates potent, broad-spectrum activity against a wide range of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). It has shown efficacy against clinical isolates resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.



Quantitative Data

The following tables summarize the in vitro potency of **BWC0977** against various bacterial species and its inhibitory activity against the target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of BWC0977 against select pathogens

Pathogen	MIC Range (μg/mL)	MIC ₉₀ (μg/mL)
Acinetobacter baumannii	0.06	1
Pseudomonas aeruginosa	0.25	1
Escherichia coli	0.03	0.5
Klebsiella pneumoniae	0.03	2
Enterobacter cloacae	0.06	2
Proteus mirabilis	0.12	0.5
Staphylococcus aureus	0.01	-
Enterococcus faecalis	0.06	-

Data sourced from multiple studies.

Table 2: In vitro enzyme inhibition (IC50)

Enzyme	BWC0977 IC50 (nM)	Ciprofloxacin IC₅₀ (nM)
E. coli DNA Gyrase	<10	100-1000
E. coli Topoisomerase IV	<10	>1000
S. aureus DNA Gyrase	<10	>1000
S. aureus Topoisomerase IV	<10	100-1000
Human Topoisomerase IIα	>50,000	-
Human Topoisomerase IIβ	>50,000	-



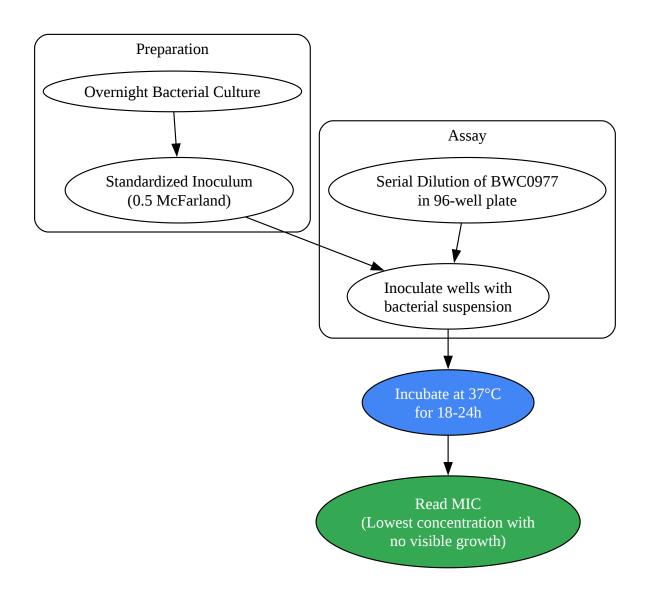
Data represents approximate values from available research.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **BWC0977** against various bacterial strains is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Bacterial Culture: Bacterial isolates are grown overnight on appropriate agar plates.
- Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.
- Serial Dilution: BWC0977 is serially diluted in a 96-well microtiter plate containing cationadjusted Mueller-Hinton broth.
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of BWC0977 that completely inhibits visible bacterial growth.





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DNA Gyrase Supercoiling Assay

This assay measures the ability of **BWC0977** to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

 Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, and varying concentrations of BWC0977 in a suitable buffer.



- Incubation: The reaction is incubated at 37°C to allow for the supercoiling reaction to proceed.
- Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
- Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of BWC0977.

Cleavage-Complex Assay

This assay is used to determine the mode of inhibition of **BWC0977** on DNA gyrase.

- Reaction Setup: Supercoiled plasmid DNA is incubated with E. coli gyrase in the absence of ATP, along with varying concentrations of BWC0977.
- Protein Denaturation: The reaction is treated with a protein denaturant (e.g., SDS) to trap the enzyme-DNA cleavage complex.
- Protein Digestion: A protease (e.g., proteinase K) is added to digest the gyrase.
- Analysis: The resulting DNA is analyzed by agarose gel electrophoresis to detect the formation of single- or double-strand DNA breaks. BWC0977 has been shown to primarily induce single-strand breaks.

Preclinical and Clinical Development

BWC0977 has completed single-ascending dose Phase 1 clinical trials in healthy volunteers, where it was found to be safe and well-tolerated. The pharmacokinetic profile was dose-proportional and consistent with data from preclinical studies. The compound is also being developed in both intravenous and oral formulations to facilitate a transition from hospital to



outpatient care. Preclinical studies in rodent models of thigh and lung infections have demonstrated the in vivo efficacy of **BWC0977** against multiple MDR pathogens.

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- To cite this document: BenchChem. [BWC0977: A Dual-Target Inhibitor of Bacterial Topoisomerases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563550#what-is-the-chemical-structure-of-bwc0977]

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